3-[(Oxolan-3-ylmethyl)amino]propanenitrile
Description
3-[(Oxolan-3-ylmethyl)amino]propanenitrile (CAS: 184888-17-3) is a nitrile-containing compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its structure features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methylamino-propanenitrile moiety.
Properties
IUPAC Name |
3-(oxolan-3-ylmethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-1-4-10-6-8-2-5-11-7-8/h8,10H,1-2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIIMBMFUNMUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
- Starting Materials : Oxolan-3-ylmethylamine and a propanenitrile derivative (e.g., 3-aminopropanenitrile).
- Reaction Conditions : The reaction is often conducted in a solvent like dichloromethane or ethanol, with a base such as triethylamine or pyridine to facilitate the coupling.
- Catalysts : Catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to enhance the reaction efficiency.
Specific Reaction Steps
Step 1 : Preparation of Oxolan-3-ylmethylamine
- This involves the reduction of oxolan-3-ylmethyl nitro compounds or the reaction of oxolan-3-ylmethyl halides with ammonia.
Step 2 : Coupling Reaction
- Oxolan-3-ylmethylamine is reacted with 3-aminopropanenitrile in the presence of a coupling agent and base.
Purification and Isolation
- Purification : The crude product is typically purified using column chromatography or recrystallization.
- Isolation : The final product is isolated as a solid or oil, depending on the conditions used.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 184888-17-3 |
| MDL Number | MFCD11166752 |
Table 2: Synthesis Conditions
| Reagent | Role | Conditions |
|---|---|---|
| Oxolan-3-ylmethylamine | Starting Material | Room Temperature |
| 3-Aminopropanenitrile | Starting Material | Room Temperature |
| Triethylamine | Base | Room Temperature |
| DCC (Optional) | Catalyst | Room Temperature |
Research Findings
Research on the synthesis of This compound highlights the importance of optimizing reaction conditions to achieve high yields and purity. The choice of solvent and catalyst can significantly influence the efficiency of the coupling reaction. Additionally, careful purification steps are crucial to isolate the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-3-ylmethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Potential as a Therapeutic Agent
The compound has been investigated for its potential role as a non-peptide agent in the treatment of metabolic disorders such as Type 2 diabetes. It acts as a GLP-1 receptor agonist, similar to peptide-based treatments like Semaglutide. Research indicates that it enhances bioavailability when administered orally, making it a candidate for developing new therapeutic agents aimed at improving glucose metabolism and reducing obesity .
Case Study: GLP-1 Analogues
In a study involving cynomolgus monkeys, 3-[(Oxolan-3-ylmethyl)amino]propanenitrile was shown to influence insulin secretion and plasma glucose levels significantly, suggesting its potential efficacy as a diabetes treatment. The study utilized a crossover design to compare the effects of this compound with established GLP-1 analogs, demonstrating statistically significant improvements in metabolic parameters .
Organic Synthesis
Building Block for Complex Molecules
The structure of this compound allows it to serve as an essential building block in organic synthesis. Its oxolan ring and propanenitrile group provide unique reactivity patterns that can be exploited to synthesize more complex molecules. Organic chemists often utilize such building blocks to create compounds with specific desired properties.
Synthesis Optimization
Research has focused on optimizing the synthesis of this compound through various reaction conditions, including temperature, solvent choice, and catalyst use. These optimizations have been shown to enhance both yield and purity of the final product, making it more viable for industrial applications.
Biological Studies
Interaction Studies and Mechanisms of Action
Initial findings suggest that this compound may interact with specific bacterial enzymes or receptors. Understanding these interactions is crucial for determining its biological activity and potential therapeutic uses. Techniques such as molecular docking and in vitro assays are being employed to elucidate its binding affinities and mechanisms of action against various biological targets.
Antibacterial Activity
The compound's structural features may confer unique antibacterial properties compared to other similar compounds. This potential has prompted further investigation into its efficacy against bacterial pathogens, which could lead to new antibiotic therapies.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-ylmethyl)amino]propanenitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs of 3-[(Oxolan-3-ylmethyl)amino]propanenitrile, highlighting differences in substituents, molecular properties, and synthesis methodologies:
Key Comparative Analysis
Structural Features and Reactivity
- Oxolane vs. Morpholine Rings: The oxolane ring in the target compound is a five-membered oxygen heterocycle, while the morpholine derivative (C₁₀H₁₉N₃O) contains a six-membered ring with both oxygen and nitrogen .
- Aromatic vs. Aliphatic Substituents: Compounds like 3-[(4-Methylphenyl)amino]propanenitrile (C₁₀H₁₂N₂) feature aromatic substituents, which introduce π-π stacking interactions and electron-withdrawing/donating effects absent in aliphatic analogs . These differences influence reactivity in electrophilic substitutions or coupling reactions.
- Ketone-Containing Derivatives: Analogs such as 3-Oxo-3-(thiophen-3-yl)propanenitrile (C₇H₅NOS) and 3-Oxo-3-pyrrolidin-1-yl-propionitrile (C₇H₉N₃O) possess ketone groups, enabling participation in Michael additions or nucleophilic acyl substitutions . The absence of a ketone in the target compound limits such reactivity.
Physicochemical Properties
- Molecular Weight and Solubility: The morpholine derivative (197.28 g/mol) has a higher molecular weight than the target compound (154.21 g/mol), likely reducing volatility.
Biological Activity
3-[(Oxolan-3-ylmethyl)amino]propanenitrile, with the CAS number 184888-17-3, is a compound of interest in various biological and pharmacological studies. This article reviews its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Mode of Action
While the precise biochemical pathways affected by this compound remain largely unexplored, similar compounds have been known to interact with various molecular targets. The presence of functional groups such as the oxolane and nitrile may facilitate interactions with enzymes or receptors involved in metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-documented; however, compounds with similar structures often exhibit improved metabolic stability and bioavailability due to their ability to evade rapid degradation in biological systems. This characteristic is essential for therapeutic efficacy.
Antimicrobial Properties
Preliminary studies suggest that compounds structurally related to this compound may possess antimicrobial properties. For instance, compounds containing oxolane rings have shown activity against various bacterial strains, indicating potential for further exploration in this area.
Anticancer Activity
Research into similar nitrile-containing compounds has revealed anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Although specific studies on this compound are lacking, its structural analogs warrant investigation for potential anticancer effects.
Case Study: Anticancer Activity
A study investigated the anticancer effects of a series of nitrile derivatives, revealing that certain modifications could enhance cytotoxicity against cancer cell lines. While direct evidence for this compound is absent, the findings suggest that similar compounds may also exhibit significant anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Potential Applications
Given its structural characteristics, this compound could have several applications:
- Pharmaceutical Development : Potential use as a lead compound for developing new antimicrobial or anticancer agents.
- Chemical Biology : Investigation into its role in biochemical assays to elucidate mechanisms of action.
- Synthetic Chemistry : Utilization as a building block in synthesizing more complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(Oxolan-3-ylmethyl)amino]propanenitrile, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting oxolan-3-ylmethylamine with acrylonitrile derivatives in ethanol under controlled temperatures (0–5 °C) with catalytic piperidine . Adjusting reaction time (2–6 hours), solvent polarity (e.g., DMF for slower kinetics), or using inert atmospheres (N₂/Ar) can mitigate side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield.
- Key Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 0–10 °C |
| Solvent | Ethanol/DMF |
| Catalyst | Piperidine (0.5–1 mol%) |
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm the oxolane ring (δ 3.6–4.2 ppm for oxolane protons) and nitrile group (no direct proton signal; confirmed via IR) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C-N stretch).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~168.2).
Q. What safety protocols should be followed when handling nitrile-containing compounds like this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Spill Management : Neutralize with sodium hypochlorite (10% v/v) and adsorb with inert materials (vermiculite) .
- Waste Disposal : Segregate as hazardous organic waste and incinerate at ≥1000°C.
Advanced Research Questions
Q. How can computational methods like molecular dynamics simulate the solvation behavior of this compound in aqueous solutions?
- Methodology :
- Force Fields : Use OPLS-AA or CHARMM to model interactions. The TIP3P water model is suitable for simulating aqueous environments .
- Simulation Setup : Run 100-ns simulations in GROMACS or AMBER with periodic boundary conditions. Monitor hydrogen bonding between the nitrile group and water oxygen atoms.
- Validation : Compare radial distribution functions (RDFs) with experimental neutron/X-ray diffraction data (if available).
Q. What strategies can resolve contradictions in bioactivity data observed for this compound derivatives across different assays?
- Methodology :
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For β-tubulin inhibition (as in related nitriles ), combine microtubule polymerization assays with immunofluorescence microscopy.
- Data Normalization : Account for batch effects (e.g., solvent lot variations) via internal controls (e.g., paclitaxel for tubulin stabilization).
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature).
Q. What are the mechanistic pathways for the hydrolysis of this compound under varying pH conditions?
- Methodology :
- Acidic Conditions : Protonation of the nitrile group leads to imine intermediates, followed by hydrolysis to amides or carboxylic acids. Monitor via pH-stat titration and LC-MS .
- Basic Conditions : OH⁻ attack on the nitrile carbon generates carbamates. Use ¹³C NMR to track intermediate formation.
- Kinetic Studies : Perform pseudo-first-order experiments at pH 2–12. Calculate activation energy (Eₐ) via Arrhenius plots.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
